N-allyl-N-isopropylamine
Description
Significance of Allylic Amines in Organic Synthesis and Chemical Industry
Allylic amines are a crucial class of organic compounds characterized by the presence of an amino group attached to an allyl group. researchgate.net They serve as versatile building blocks in organic synthesis and are prevalent in a wide array of natural products and biologically active molecules. researchgate.netnih.gov The synthetic utility of allylic amines stems from the reactivity of both the amino group and the carbon-carbon double bond, allowing for a diverse range of chemical transformations. thieme-connect.de
In the chemical industry, allylic amines are key intermediates in the manufacturing of pharmaceuticals, polymers, dyes, and agrochemicals. researchgate.net For instance, functionalized allylic amines are integral to the structure of various drugs, including antifungal agents like naftifine (B1207962) and migraine relief medications such as flunarizine. atamanchemicals.comwikipedia.org The production of these amines often involves methods like the treatment of allyl chloride with ammonia (B1221849). atamanchemicals.comwikipedia.org Modern synthetic strategies, such as palladium-catalyzed allylic C-H amination, are continuously being developed to improve the efficiency and selectivity of their synthesis. bohrium.comincatt.nl
Role of Isopropylamine (B41738) Derivatives in Chemical Transformations
Isopropylamine and its derivatives are important compounds in the field of organic chemistry, valued for their role as intermediates and reagents. wikipedia.org Isopropylamine itself is a weak base and participates in typical amine reactions like protonation, alkylation, and acylation. wikipedia.org Its derivatives are utilized in a variety of chemical transformations, often influencing reaction pathways and product selectivity.
In industrial applications, isopropylamine derivatives are fundamental to the synthesis of numerous herbicides and pesticides. wikipedia.orgquimidroga.com They also act as regulating agents for plastics and are used in the production of pharmaceuticals, rubber chemicals, and coatings. whamine.comforecastchemicals.com The steric hindrance provided by the isopropyl group can be strategically employed in catalysis and asymmetric synthesis. Furthermore, modifications of polymers with isopropylamine can lead to materials with specific properties, such as pH-responsive hydrogels. researchgate.net
Overview of Research Trajectories for N-Allyl-N-isopropylamine
Research concerning this compound and related structures has followed several key trajectories. A significant area of focus is the development of novel synthetic methodologies for its preparation and the synthesis of more complex molecules derived from it. This includes exploring its utility in multicomponent reactions and as a substrate in catalytic processes.
Another research avenue involves the investigation of its chemical reactivity. For example, its use in the synthesis of N-benzyl-N-isopropyl amides has been explored, highlighting its role as a precursor to compounds with potential herbicidal activity. google.com The reaction typically involves the acylation of this compound with an appropriate acid chloride. google.com
Furthermore, spectroscopic and computational studies have been undertaken to understand the conformational preferences and non-covalent interactions of similar amine structures. For instance, studies on N-allylmethylamine complexed with water have provided insights into the hydrogen bonding networks that govern the chemistry of such amines in aqueous environments. sci-hub.se While direct research on this compound is not extensively documented in publicly available literature, the principles derived from studies of closely related allylic and isopropylamine derivatives provide a framework for understanding its potential chemical behavior and applications.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H13N |
| Molecular Weight | 99.17 g/mol |
| CAS Number | 35000-22-7 |
| IUPAC Name | N-prop-2-enylpropan-2-amine |
| Synonyms | N-isopropyl-2-propen-1-amine, Allyl-isopropyl-amine |
Table generated from data available at PubChem. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-prop-2-enylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-4-5-7-6(2)3/h4,6-7H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUBKHTYXCOYMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35000-22-7 | |
| Record name | (prop-2-en-1-yl)(propan-2-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Pathways of N Allyl N Isopropylamine
Fundamental Reactivity Patterns of Secondary Amines
Secondary amines, such as N-allyl-N-isopropylamine, exhibit characteristic reactivity primarily attributed to the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic properties. wikipedia.org
Basicity: Like other amines, this compound is a weak base and can react with acids to form the corresponding ammonium (B1175870) salts. wikipedia.orgncert.nic.in The basicity of amines is influenced by the electronic properties of the substituents attached to the nitrogen atom. wikipedia.org In the case of this compound, the presence of two alkyl groups (allyl and isopropyl) enhances the electron density on the nitrogen through an inductive effect, making it more basic than primary amines. quora.com
Nucleophilicity: The lone pair of electrons also makes secondary amines effective nucleophiles. They can participate in a variety of reactions, including:
Alkylation: Reaction with alkyl halides to form tertiary amines. However, this reaction can be difficult to control and may lead to a mixture of products, including the quaternary ammonium salt. wikipedia.orgncert.nic.in The reactivity order for the alkyl halide is RI > RBr > RCl. ncert.nic.in
Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. wikipedia.orglibretexts.org This is a common method for the synthesis of amides and is often referred to as the Schotten-Baumann reaction. wikipedia.org
Reaction with Aldehydes and Ketones: Secondary amines react with aldehydes and ketones to form enamines. libretexts.orgucalgary.ca This reaction proceeds through a carbinolamine intermediate, which then dehydrates to yield the enamine. ucalgary.ca
Reaction with Nitrous Acid: Secondary amines react with nitrous acid to form N-nitrosamines, which are typically yellow oils. quora.com
The nucleophilicity of amines can be affected by steric hindrance. quora.comquora.com In this compound, the isopropyl group may exert some steric hindrance, potentially influencing its reactivity in comparison to less hindered secondary amines. masterorganicchemistry.com
Reactivity of the Allylic Moiety in Functional Group Interconversion
The allyl group in this compound provides a versatile handle for a variety of functional group interconversions. The carbon-carbon double bond can undergo several types of reactions, and the adjacent C-H bonds exhibit enhanced reactivity.
Reactions of the Double Bond:
Addition Reactions: The double bond can undergo addition reactions with various reagents. For example, epoxidation with peroxyacids like m-CPBA forms epoxides. imperial.ac.uk
Oxidation: The allylic position (the carbon atom adjacent to the double bond) is susceptible to oxidation. imperial.ac.ukfiveable.me Reagents such as selenium dioxide (SeO2) can be used to introduce a hydroxyl group at the allylic position. sathyabama.ac.in
Allylic Substitution: The allylic group is a good leaving group in nucleophilic substitution reactions. sinica.edu.tw Palladium-catalyzed allylic substitution is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. acs.org
Isomerization: The double bond can be isomerized from a terminal to an internal position. This transformation of N-allylic compounds into enamines or enamides can be catalyzed by transition metal complexes, such as those of cobalt. chemrxiv.org
Transformation into Heterocyclic Systems
The presence of both a nucleophilic nitrogen and a reactive allyl group within the same molecule makes this compound a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds.
Cycloisomerization Reactions for Nitrogen Heterocycle Construction
Cycloisomerization reactions involve the intramolecular rearrangement of a molecule to form a cyclic product without the loss of any atoms. N-allyl amides and related compounds can undergo cycloisomerization to form lactams and other heterocyclic structures. For instance, gold(I)-catalyzed cycloisomerization of N-allyl propiolamides can lead to the formation of aza-bicyclo[3.2.0]hept-6-en-2-ones. researchgate.net While specific examples for this compound are not detailed in the provided search results, the general principle of cycloisomerization of N-allyl systems is well-established. researchgate.netkcl.ac.ukpitt.edu
Divergent Synthesis of Nitrogen-Containing Heterocycles from N-Allyl Enamines
Enamines, which can be formed from the reaction of this compound with aldehydes or ketones, are versatile intermediates in organic synthesis. libretexts.orgucalgary.ca These N-allyl enamines can then be used in various cyclization strategies to produce a diverse range of nitrogen-containing heterocycles. For example, enaminones bearing an α-allyl group can undergo an arylation/Cope rearrangement cascade to afford C1-substituted tetrahydrocarbazol-4-ones. researchgate.net
Unimolecular Reactions and Degradation Pathways
The unimolecular reactions and degradation of this compound can be initiated by heat or other forms of energy. These pathways often involve the cleavage of the weakest bonds in the molecule.
Potential degradation pathways could include:
C-N Bond Cleavage: Homolytic or heterolytic cleavage of the carbon-nitrogen bonds can lead to the formation of radicals or ionic fragments.
C-C Bond Cleavage: Cleavage of the carbon-carbon bonds within the allyl or isopropyl groups can also occur, particularly at high temperatures.
Hydrogen Abstraction: Intramolecular or intermolecular hydrogen abstraction can initiate radical chain reactions.
Studies on the unimolecular decomposition of related compounds, such as isopropylamine (B41738), show that C-C bond cleavage and H-abstraction at the α-carbon are significant pathways. researchgate.net For allylic systems, decomposition can also be initiated at the allylic position. When heated, allylamine (B125299) emits toxic fumes of nitrogen oxides. nih.gov Computational studies on related imido complexes suggest that unimolecular pathways can lead to the loss of the alkylimido ligand. ufl.edu
Theoretical and Computational Chemistry Studies
Quantum Chemical Characterization of N-Allyl-N-isopropylamine
Quantum chemical methods are instrumental in characterizing the fundamental properties of this compound, offering a lens into its conformational preferences and electronic nature.
Conformational Analysis and Stability Profiling
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org These different arrangements, known as conformers or rotamers, often have different potential energies, which influences their relative stability. libretexts.orgsolubilityofthings.com The most stable conformation is the one with the lowest potential energy, where steric, torsional, and angle strains are minimized. libretexts.org
For amines like this compound, the flexibility of the alkyl and allyl groups allows for a variety of conformations. The stability of these conformers is influenced by factors such as steric hindrance between the bulky isopropyl group and the allyl group. libretexts.orgsolubilityofthings.com Computational studies on related amines, such as isopropylamine (B41738) and n-propylamine, have demonstrated the existence of multiple stable conformers with small energy differences between them. nih.gov For instance, isopropylamine exists in both trans and gauche conformations, with the trans form being the most stable. nih.gov Similarly, the conformational landscape of N-allylmethylamine, a related secondary amine, has been investigated, revealing multiple conformers stabilized by intramolecular forces. sci-hub.se
The relative energies of different conformers can be calculated using high-level quantum-chemical methods, providing a stability profile of the molecule. nih.gov These calculations are crucial for understanding the molecule's behavior in different environments and its potential to interact with other molecules.
Electronic Structure and Frontier Molecular Orbital (FMO) Theory Analysis
The electronic structure of a molecule describes the arrangement and energy of its electrons. Frontier Molecular Orbital (FMO) theory is a key concept within molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. libretexts.org
The energies of the HOMO and LUMO and the gap between them are critical in predicting a molecule's reactivity. numberanalytics.com A small HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive. numberanalytics.com In the case of this compound, the nitrogen atom's lone pair of electrons significantly contributes to the HOMO, making it a nucleophilic center. The allyl group's π-system also influences the electronic structure, particularly the HOMO and LUMO energies.
FMO analysis helps in understanding various chemical reactions. For instance, in cycloaddition reactions, the interaction between the HOMO of one molecule and the LUMO of another is a key factor determining the reaction's feasibility. wikipedia.org
Intramolecular Interactions via Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and intramolecular interactions within a molecule. uni-muenchen.de It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.dewisc.edu
In this compound, NBO analysis can reveal interactions between the nitrogen lone pair, the C-N bonds, the C-H bonds of the isopropyl group, and the π-system of the allyl group. These delocalization effects, described as donor-acceptor interactions in the NBO framework, provide a deeper understanding of the molecule's electronic structure and the factors governing its conformational preferences. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) is a valuable tool for predicting a molecule's reactivity towards electrophilic and nucleophilic attack. mdpi.comnumberanalytics.comresearchgate.net The MEP map visually represents the electrostatic potential on the electron density surface of a molecule. unipd.it
Regions of negative electrostatic potential (electron-rich areas) are susceptible to electrophilic attack, while regions of positive electrostatic potential (electron-poor areas) are prone to nucleophilic attack. numberanalytics.comresearchgate.net The minima in the MEP, known as Vmin, often correspond to lone pairs and π-bonds, indicating the most likely sites for interaction with electrophiles. mdpi.com
For this compound, the MEP map would likely show a region of significant negative potential around the nitrogen atom due to its lone pair, making it a primary site for protonation and other electrophilic interactions. The π-bond of the allyl group would also exhibit a region of negative potential. mdpi.com This information is crucial for understanding the molecule's role in chemical reactions and its interactions with other molecules. mdpi.comnumberanalytics.com
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful approach for investigating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy barriers.
Density Functional Theory (DFT) for Reaction Barriers and Pathways
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and elucidating reaction mechanisms. researchgate.netarxiv.org DFT calculations can be used to determine the geometries of reactants, products, and transition states, as well as their corresponding energies. acs.org This information allows for the mapping of the potential energy surface of a reaction and the calculation of activation energies (reaction barriers). arxiv.org
For reactions involving this compound, DFT can be employed to explore various possible pathways. For instance, in the isomerization of N-allylamides, a related class of compounds, DFT studies have been used to compare different catalytic mechanisms and determine the rate-determining steps. jlu.edu.cn These studies have shown that the energy barriers for different pathways can be significantly different, allowing for the prediction of the most favorable reaction mechanism. jlu.edu.cn
By modeling the reaction of this compound with other reagents, DFT can provide insights into the transition state structures and the electronic changes that occur during the reaction. This level of detail is often difficult to obtain through experimental methods alone and is invaluable for understanding and predicting chemical reactivity.
Kinetic Studies and Simulation of Chemical Processes
While specific kinetic data for this compound is not extensively documented in publicly available literature, its reactivity can be understood by examining studies on analogous compounds, namely those containing isopropyl and allyl functionalities. Kinetic studies and simulations for such molecules typically focus on thermal decomposition, hydrogen abstraction reactions, and participation in catalytic cycles.
Hydrogen Abstraction Kinetics
Hydrogen abstraction is a fundamental reaction pathway for amines, influencing their behavior in combustion and atmospheric chemistry. For this compound, abstraction can occur at several positions: the N-H bond, the tertiary C-H on the isopropyl group, the primary C-H on the isopropyl methyl groups, or the allylic C-H bonds. Computational studies on related molecules provide insight into the likely preferred sites of abstraction. For instance, rate-of-production analysis for isopropylamine shows it is primarily consumed via H-abstraction at the Cα atom ((CH₃)₂CNH₂). researchgate.net Similarly, studies on allyl monomers highlight that hydrogen abstraction from the α-methylene group is a key process. frontiersin.org
Density Functional Theory (DFT) calculations are commonly employed to determine the activation energies (Ea) for these abstraction pathways, providing a quantitative measure of their kinetic feasibility. Lower activation energy indicates a more favorable reaction pathway. Research on allyl ether monomers shows Ea values for hydrogen abstraction from the allylic position are in the range of 10.5–12.8 kcal/mol. frontiersin.org This suggests that the allylic hydrogens in this compound would be particularly susceptible to radical abstraction.
Thermal Decomposition and Simulation
The simulation of chemical processes like thermal decomposition (thermolysis) is crucial for understanding the stability of amines at elevated temperatures, which is relevant in industrial applications. epri.comuky.edu Theoretical investigations into the thermal decomposition of primary alkylamines on silicon surfaces have identified multiple decomposition channels, including the formation of imines, H₂, alkyl cyanides, and alkenes. researchgate.net These studies suggest that decomposition pathways involving β-hydrogen (like those available in the isopropyl group) are generally kinetically favorable. researchgate.net
For a secondary amine like this compound, simulations would model the energetics of various bond-breaking scenarios, including C-N, C-C, and C-H bond scissions. Laboratory investigations on other secondary amines like dimethylamine (B145610) have been conducted in flow reactors to determine thermal decomposition rates and products under superheater conditions, revealing strong effects from temperature, pressure, and metal surface catalysis. epri.com
Simulation of Reaction Mechanisms
Computational simulations are invaluable for elucidating complex reaction mechanisms. Palladium-catalyzed reactions, which frequently involve allylic amines, are a prime example. nih.gov DFT calculations have been used to investigate the palladium-catalyzed allylation of primary amines with allylic alcohols. acs.org These studies model the entire catalytic cycle, evaluate the energetics of intermediates and transition states, and can explain the influence of different ligands on reaction outcomes. acs.org For this compound, such simulations could predict its reactivity as a nucleophile in these cycles. Kinetic studies have shown that the nucleophilic attack of the amine can be the rate-determining step, and its rate is influenced by the amine's basicity and steric profile. acs.orglibretexts.org DFT models can corroborate experimental kinetic data, such as identifying the rate-limiting step as the C-O bond oxidative addition in the amination of allylic alcohols. mdpi.com
Advanced Computational Methodologies in Amine Chemistry
The study of amines, including complex secondary amines like this compound, heavily relies on a variety of advanced computational methodologies to probe their structure, reactivity, and properties. These methods complement experimental work and often provide insights that are difficult to obtain through laboratory techniques alone.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is the most widely used computational method for studying amine chemistry due to its favorable balance of computational cost and accuracy. acs.orgacs.org It is routinely used to:
Determine Molecular Structures: DFT calculations can accurately predict the equilibrium geometries of different conformers of an amine. For example, studies on isopropylamine have used DFT to characterize its trans and gauche conformers and the transition states separating them. acs.org
Calculate Reaction Energetics: DFT is employed to map out potential energy surfaces for chemical reactions. This includes calculating the energies of reactants, products, intermediates, and transition states to determine reaction barriers and thermodynamics. jst.go.jpresearchgate.netrsc.org This is essential for understanding reaction mechanisms, such as in the palladium-catalyzed oxidative carbonylation of N-allylamines to form β-lactams, where DFT calculations supported the favorability of a four-membered-ring transition state. nih.gov
Predict Spectroscopic Properties: DFT can compute vibrational frequencies, which aids in the interpretation of experimental infrared (IR) and Raman spectra. acs.orgacs.org
Post-Hartree-Fock Methods
For situations requiring higher accuracy, particularly for calculating reaction energies and describing non-covalent interactions, post-Hartree-Fock methods are used. These include Møller–Plesset perturbation theory (MP2) and coupled-cluster (CC) theory (e.g., CCSD(T)). While more computationally demanding than DFT, they serve as a benchmark for validating DFT results. acs.org A high-level investigation of isopropylamine and n-propylamine conformers utilized a composite scheme that combined coupled-cluster and MP2 methods to achieve very accurate relative energies. acs.orgacs.org
Simulation of Molecular Dynamics and Solvent Effects
While static quantum chemical calculations provide information on specific points on the potential energy surface, molecular dynamics (MD) simulations model the time evolution of a molecular system. This can be used to study the conformational dynamics of flexible amines and their interactions with solvent molecules. The impact of the solvent on amine stability and reactivity is significant. nih.gov Computational models often incorporate solvent effects through implicit models, like the Polarizable Continuum Model (PCM), or explicit models where individual solvent molecules are included in the simulation. acs.org For example, DFT calculations modeling the amination of allylic alcohols showed better agreement with experimental kinetic data only when solvent corrections were included. mdpi.com
Hybrid and Specialized Computational Techniques
To tackle very large and complex systems, such as an amine interacting with an enzyme or a catalyst surface, hybrid methods are employed. The Quantum Mechanics/Molecular Mechanics (QM/MM) approach treats the reactive center of the system with a high-level QM method (like DFT) and the surrounding environment with a less computationally expensive MM force field. This has been applied to understand the stereoselectivity of enzymatic amination reactions. researchgate.net Furthermore, specialized techniques are being developed to create predictive models for specific reaction classes. For instance, a transition state force field (TSFF) derived from quantum chemical data was developed to predict stereoselectivity in palladium-catalyzed allylic amination reactions with high accuracy. nih.gov
Applications in Materials Science and Polymer Chemistry
N-Allyl-N-isopropylamine as a Building Block in Organic Synthesis
As a member of the allylic amine class of compounds, this compound is a useful intermediate in the synthesis of a variety of organic molecules. researchgate.net Allylic amines are recognized as important structural features in numerous bioactive molecules and are considered valuable intermediates in synthetic chemistry. researchgate.net
N-allylic substances are excellent starting materials for the synthesis of nitrogen-containing heterocyclic compounds. benthamscience.com The reactivity of the allyl group and the nitrogen atom can be harnessed to construct cyclic structures through various synthetic strategies. Intramolecular cyclization of allylic derivatives is a straightforward method for obtaining diverse nitrogen-containing heterocycles. benthamscience.com The choice of reaction conditions, including the solvent and oxidizing agent, can significantly influence the reaction's course, leading to a variety of products. benthamscience.com
Allylic amine precursors can be used to synthesize a range of heterocyclic systems. While direct synthesis examples using this compound are not extensively detailed in the literature, the general reactivity of N-allylic compounds suggests its potential application in forming heterocycles such as those listed in the table below. For instance, palladium-catalyzed reactions are a known method for creating polycyclic nitrogen heterocycles from derivatives of N-allylaniline. nih.gov
Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from Allylic Precursors
| Heterocycle Class | Description |
|---|---|
| Aziridines | Three-membered saturated rings containing one nitrogen atom. |
| Pyrrolidines | Five-membered saturated rings containing one nitrogen atom. |
| Piperazines | Six-membered saturated rings containing two nitrogen atoms at positions 1 and 4. |
| Oxazolidines | Five-membered saturated rings containing one nitrogen and one oxygen atom. |
Data derived from syntheses using general N-allylic substances as precursors. benthamscience.com
The allylic amine framework is a key building block in the synthesis of more intricate molecular structures. researchgate.netnih.gov Methodologies such as nucleophilic imine additions with vinyl organometallics have proven to be efficient for generating structurally diverse allylic amines. nih.gov These amines serve as crucial intermediates for larger, more complex targets. The presence of the double bond in this compound offers a functional handle for subsequent chemical transformations, allowing for the stepwise construction of elaborate molecular designs. researchgate.net This versatility makes allylic amines, including this compound, valuable components in multi-step synthetic pathways aimed at producing complex organic molecules. nbinno.com
Allylic amines are important structural motifs found in numerous bioactive molecules and natural products. researchgate.net They are utilized as key intermediates in the synthesis of compounds with significant biological properties, such as peptide bond isosteres. nih.gov For example, specific (E)-alkene peptide isosteres derived from allylic amine precursors have been shown to exhibit selective reactions with reactive oxygen species. nih.gov The N-allyl group can be a key component in precursors for other biologically relevant structures, such as amidines, through palladium-catalyzed rearrangements. nih.gov The synthetic accessibility of allylic amines and their incorporation into larger frameworks make them valuable precursors for compounds targeted for biological and pharmaceutical research. nih.govresearchgate.net
Integration into Polymer Systems
In polymer chemistry, the dual functionality of this compound allows for its integration into polymer chains, either as a primary monomer or as a functional comonomer to introduce specific reactivity.
The polymerization of allylic monomers, including allylamines, is known to be challenging via conventional free radical polymerization methods. researchgate.net This difficulty arises from a process known as degradative chain transfer, where the abstraction of a hydrogen atom from the allyl group leads to the formation of a stable, non-propagating radical, effectively terminating the polymerization chain. researchgate.net
For N,N-disubstituted allylamines like this compound, polymerization is particularly difficult. google.com Reports have shown that the polymerization of monomers such as N,N-dimethylallylamine in the presence of a radical initiator results in only trace amounts of polymer. google.com To overcome these challenges, specific strategies are required, such as the polymerization of allylamine (B125299) salts in acidic media using specialized initiators. researchgate.net The polymerization of allylamine hydrochlorides and other salts has been more successful, though it often requires specific conditions, such as the use of water as a solvent and cationic azo-initiators. google.comgoogle.com
Table 2: Challenges in the Free Radical Polymerization of Allylic Amines
| Challenge | Mechanism | Consequence |
|---|---|---|
| Degradative Chain Transfer | Abstraction of an allylic hydrogen by a propagating radical. | Formation of a highly stabilized, non-propagating allylic radical. |
| Low Polymer Yield | Premature termination of polymer chains. | Difficulty in achieving high molecular weight polymers; often results in oligomers or trace amounts of product. google.com |
| Steric Hindrance | Bulky substituents on the nitrogen atom (e.g., isopropyl group). | Can further inhibit the approach of the monomer to the active center of the propagating chain. |
This table summarizes general challenges associated with the polymerization of allylic monomers. researchgate.net
A more effective approach for utilizing this compound in polymer science is to incorporate it into copolymers to introduce reactive allylic functionality. nih.gov The allyl group serves as a versatile handle for post-polymerization modification, allowing for the attachment of various molecules, including drugs or biological ligands. nih.gov
Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been employed to create polymers with precisely placed functionality. rsc.org For instance, a single allylamine monomer can be strategically added to the end of a polymer chain, creating a macromolecule with a terminal reactive site. rsc.org This approach avoids the difficulties of homopolymerizing allylic monomers while still leveraging the valuable reactivity of the allyl group.
These reactive precursor polymers can be modified through various efficient chemical reactions. nih.govklinger-lab.de The most common method for functionalizing polymers containing allyl groups is the thiol-ene reaction, which can be initiated by light or heat. nih.gov This "click" chemistry approach allows for the covalent attachment of thiol-containing molecules to the polymer backbone under mild conditions.
Table 3: Post-Polymerization Modification Reactions for Allyl-Functional Polymers
| Reaction | Description | Reagents/Conditions |
|---|---|---|
| Thiol-Ene Reaction | An efficient "click" reaction where a thiol adds across the double bond of the allyl group. | Thiol-containing molecule, photoinitiator or thermal initiation. nih.gov |
| Epoxidation | Conversion of the alkene to an epoxide ring. | Peroxy acids (e.g., m-CPBA). |
| Hydroformylation | Addition of a formyl group (CHO) and a hydrogen atom across the double bond. | Carbon monoxide, hydrogen, transition metal catalyst (e.g., rhodium). |
| Halogenation | Addition of halogens (e.g., Br₂, Cl₂) across the double bond. | Dihalogen molecule (e.g., Br₂). |
This table outlines potential reactions to modify the allylic group introduced into a polymer structure.
End-Functionalization and Post-Polymerization Modification Strategies
The unique structure of this compound, featuring both a reactive allyl group and a secondary amine, makes it a valuable motif in strategies for polymer end-functionalization and post-polymerization modification. These strategies are crucial for the synthesis of well-defined, tailor-made polymers with specific functionalities for advanced applications. rsc.orgrsc.org Controlled/living radical polymerization (CLRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are often employed to create polymers with reactive chain-ends that can be subsequently modified. rsc.orgcmu.edu
The allyl group is particularly versatile for post-modification reactions. Thiol-ene "click" chemistry is a highly efficient method for attaching various molecules to the allyl-terminated polymer chain. nih.gov This reaction proceeds under mild conditions with high yield and tolerance to a wide range of functional groups, making it ideal for conjugating biomolecules or other sensitive ligands. nih.gov Furthermore, the double bond of the allyl group can undergo other transformations such as epoxidation, bromination, and dihydroxylation, providing multiple pathways to diverse functionalities. nih.gov
The amine functionality also offers a route for modification. For instance, the halide end-groups frequently present on polymers synthesized via ATRP can undergo nucleophilic substitution with amine compounds. cmu.edu This allows for the introduction of amine groups at the polymer chain end, which can then be used for further reactions, such as conjugation or for altering the polymer's solubility and thermal properties. cmu.edu A general approach involves synthesizing a polymer with a reactive end-group (e.g., a halogen) and then coupling it with a molecule containing the desired functionality, such as a protected amine. cmu.edu
Recent research has focused on developing streamlined methods for creating amine-functionalized polymers. One novel approach involves the single addition of a protected allylamine monomer at the chain end of polymers made by RAFT polymerization. rsc.org This technique, combined with native chemical ligation, provides a versatile platform for the end-functionalization of polymers with peptides. rsc.org Similarly, post-polymerization aminolysis has been used to create libraries of highly isotactic polyacrylamides with various pendant groups by reacting a precursor polymer with different primary or secondary amines. nih.govresearchgate.net
Table 1: Polymer Modification Strategies Utilizing Allyl and Amine Functionalities
| Strategy | Polymerization Method | Reactive Group | Modification Reaction | Resulting Functionality | Reference |
| Allyl End-Group Modification | RAFT, ATRP, ROP | Allyl (C=C) | Thiol-ene "click" reaction | Thioether linkage with desired molecule | nih.gov |
| Allyl End-Group Modification | RAFT, ATRP, ROP | Allyl (C=C) | Epoxidation, Bromination | Epoxide, Dibromide for further substitution | nih.gov |
| Halide-End Group Substitution | ATRP | Halogen (e.g., -Br) | Nucleophilic substitution with an amine | Terminal amine group | cmu.educmu.edu |
| Single Monomer Addition | RAFT | Protected Amine | Addition to living polymer chain end | Terminal protected amine for deprotection and ligation | rsc.org |
| Precursor Polymer Aminolysis | Radical Polymerization | Ester/Amide | Aminolysis with primary/secondary amines | Pendant amide groups with varied functionality | nih.govresearchgate.net |
Reversible Polymerization Systems utilizing Amine Derivatives
Reversible polymerization systems are at the forefront of sustainable polymer chemistry, aiming to create polymers that can be depolymerized back to their constituent monomers for recycling. Amine derivatives can play a significant role in these systems, particularly in certain types of Reversible-Deactivation Radical Polymerization (RDRP) and Ring-Opening Polymerization (ROP). nih.gov
In some copper-mediated RDRP systems, amine-based ligands are essential for controlling the polymerization process. For example, the polymerization of N-isopropylacrylamide (NIPAM) can be successfully controlled using a CuCl catalyst with the amine ligand tris(2-dimethylaminoethyl)amine (Me6TREN). nih.gov This system has demonstrated the ability to undergo reversible polymerization, where the polymer can be formed and then depolymerized under specific conditions. nih.gov While this compound itself may not act as a ligand, its structural components are representative of the monomers and functional groups that can participate in such controlled processes. The polymerization of allylamine derivatives often requires specific conditions, such as polymerization of their hydrochloride salts in the presence of an azo-group-containing initiator, as the free amines can interfere with radical polymerization. google.com
The concept of reversibility has also been explored in the context of depolymerizing vinyl polymers. The recycling of these materials, which constitute a major portion of commodity plastics, is of immense environmental importance. nih.gov RDRP systems offer a potential pathway to achieve this by allowing for controlled depolymerization back to the monomer, which can then be repolymerized. nih.gov
Table 2: Comparison of Reversible Polymerization Systems
| System Type | Key Components | Mechanism of Reversibility | Monomer Examples | Reference |
| Copper-Mediated RDRP | Copper catalyst (e.g., CuCl), Amine ligand (e.g., Me6TREN) | Equilibrium between active and dormant species, can be shifted towards depolymerization | Acrylamides (e.g., NIPAM), Acrylates | nih.gov |
| Reversible ROP | Catalyst (e.g., organocatalysts), Monomer with low ring strain | Thermodynamically controlled ring-chain equilibrium | Lactones, Cyclic carbonates | nih.gov |
| Allylamine Polymerization | Monomer-acid salt, Azo-initiator | Not inherently reversible; focuses on achieving polymerization of challenging monomers | N,N-dialkylallylamine salts, N-monoalkylallylamine salts | google.com |
Contributions to Functional Materials Development
The structural elements of this compound are pertinent to the development of advanced functional materials, particularly "smart" polymers that respond to external stimuli. The most prominent example in this area is Poly(N-isopropylacrylamide) (PNIPAAm), a thermoresponsive polymer that undergoes a sharp, reversible phase transition in water at its Lower Critical Solution Temperature (LCST) of approximately 32°C. scispace.commdpi.com This property makes it highly attractive for biomedical applications like controlled drug delivery and tissue engineering. mdpi.com
The properties of PNIPAAm can be finely tuned by copolymerizing N-isopropylacrylamide with other monomers. Incorporating hydrophilic or hydrophobic comonomers can adjust the LCST, while introducing functional groups allows for the conjugation of drugs or bioactive molecules. scispace.com The amine functionality is particularly useful for this purpose. For example, copolymers of NIPAM with amine-containing monomers can introduce pH-sensitivity or provide sites for bioconjugation. mdpi.com
The allyl group offers another avenue for creating functional materials. Its ability to undergo post-polymerization modification via reactions like thiol-ene chemistry allows for the grafting of side chains or the crosslinking of polymer chains to form hydrogels. nih.gov This versatility is crucial for designing complex polymer architectures, such as hyperbranched polymers, which have been investigated as high-capacity drug delivery vehicles. scispace.com The combination of a thermoresponsive backbone (like PNIPAAm) with functional handles (provided by allyl or amine groups) allows for the creation of sophisticated materials that can release a payload in response to a specific temperature trigger. scispace.commdpi.com
Table 3: Influence of Functional Groups on Polymer Properties
| Functional Group | Example Monomer | Polymer System | Effect on Properties | Potential Application | Reference |
| Isopropylamide | N-isopropylacrylamide (NIPAM) | PNIPAAm | Thermoresponsivity (LCST ≈ 32°C) | Drug delivery, Tissue engineering | scispace.commdpi.com |
| Amine/Amide | Dopamine methacrylamide | PNIPAAm Copolymers | Enhanced cell adhesion, pH-sensitivity, Conjugation site | Bioadhesives, Biosensors | mdpi.com |
| Allyl | Allyl-functionalized monomers | Various polymers | Post-polymerization modification site, Crosslinking point | Functionalized surfaces, Hydrogels | nih.gov |
| Carboxylic Acid | Acrylic acid | PNIPAAm Copolymers | Increases LCST, pH-sensitivity | Biologically-tuned delivery systems | scispace.com |
Organometallic Chemistry and Ligand Applications
Coordination Chemistry of the Allyl Ligand
The allyl group is known for its versatility in binding to metal centers, a characteristic that is central to its utility in organometallic chemistry. libretexts.org
The allyl ligand can coordinate to a metal in two primary modes: monohapto (η¹) and trihapto (η³). libretexts.org In the η¹-allyl form, it acts as a one-electron donor, similar to a methyl group, forming a sigma bond with the metal. libretexts.org In contrast, the η³-allyl form is a three-electron donor, where all three carbon atoms of the allyl fragment are bonded to the metal center. libretexts.org This dual-binding capability allows the allyl ligand to be an "actor" rather than a "spectator" ligand, actively participating in the electronic and steric environment of the metal complex. libretexts.org
The electron donation properties are dependent on the binding mode. As an η¹-ligand, it is a simple one-electron sigma donor. However, as an η³-ligand, it donates three electrons through a combination of sigma and pi interactions. libretexts.org
Table 1: Binding Modes and Electron Donation of the Allyl Ligand
| Binding Mode | Hapticity | Electron Donation | Bonding Type |
|---|---|---|---|
| Monohapto | η¹ | 1e⁻ | σ-donor |
| Trihapto | η³ | 3e⁻ | σ- and π-donor |
The bonding in η³-allyl metal complexes is best described by molecular orbital (MO) theory. The three p-orbitals of the allyl fragment combine to form three π molecular orbitals: ψ₁, ψ₂, and ψ₃. chadsprep.com
ψ₁ (Bonding): This lowest energy orbital is filled with two electrons and has the appropriate symmetry to overlap with a suitable metal dσ orbital, resulting in a ligand-to-metal σ-donation. umb.eduprepp.in
ψ₃ (Antibonding): This highest energy orbital is unoccupied and has the correct symmetry to accept electron density from a filled metal d-orbital via π-back-donation. umb.eduprepp.in
This combination of ligand-to-metal donation (from ψ₁ and ψ₂) and metal-to-ligand back-donation (to ψ₃) creates a stable metal-allyl bond. umb.edulibretexts.org The energy of these molecular orbitals increases with the number of nodes. umb.edu
Spectroscopic Characterization of Organometallic Complexes
The formation and properties of organometallic complexes containing the N-allyl-N-isopropylamine ligand can be elucidated using various spectroscopic techniques. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful tools in this regard. acs.org
In the ¹H NMR spectra of η³-allyl complexes, the syn and anti protons of the terminal CH₂ groups often exhibit distinct chemical shifts. Dynamic processes, such as the interconversion between η³ and η¹ forms, can be observed through variable-temperature NMR studies, which may show coalescence of these signals at higher temperatures. umb.edu The IR spectrum provides information about the bonding within the complex. For instance, in metal carbonyl allyl complexes, the C-O stretching frequencies are sensitive to the electronic environment at the metal center, which is influenced by the allyl ligand. core.ac.uk The presence of multiple ν(CO) bands can sometimes indicate the existence of different isomers in solution. core.ac.uk
Catalytic Applications in Allylic Transformations
Complexes bearing allyl amine ligands are instrumental in various catalytic transformations, particularly in the formation of new carbon-carbon and carbon-nitrogen bonds.
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern organic synthesis for constructing stereogenic centers. acs.orgrsc.org In these reactions, a nucleophile attacks a π-allyl palladium intermediate. acsgcipr.org The this compound moiety can be a component of either the substrate or the product in such reactions. For instance, the allylic amination of allylic substrates with amines like this compound provides a direct route to chiral amines. nih.gov Similarly, the alkylation of allylic substrates can be influenced by the presence of an amine functionality within the ligand framework. researchgate.net Iridium catalysts have also been employed for the asymmetric amination of allylic alcohols. acsgcipr.org
Table 2: Examples of Catalytic Asymmetric Allylic Transformations
| Reaction | Catalyst System | Nucleophile | Product Type |
|---|---|---|---|
| Allylic Alkylation | Pd(0) / Chiral Ligand | Carbon Nucleophiles (e.g., malonates) | Chiral Alkanes |
| Allylic Amination | Pd(0) or Ir(I) / Chiral Ligand | Amines, Anilines, Sulfonamides | Chiral Allylic Amines |
The success of asymmetric catalysis heavily relies on the design of chiral ligands that can effectively control the stereochemical outcome of the reaction. snnu.edu.cn In the context of allylic transformations, ligands derived from or incorporating structures similar to this compound can be envisioned. The development of chiral P,N-ligands, where the nitrogen atom is part of a structure akin to this compound, has been a fruitful area of research. researchgate.net
The strategic placement of chiral elements on the ligand, such as a chiral backbone or stereogenic centers at phosphorus or nitrogen, allows for the creation of a chiral pocket around the metal center. researchgate.net This chiral environment dictates the facial selectivity of the nucleophilic attack on the π-allyl intermediate, leading to high enantioselectivity. researchgate.net The modular nature of ligands based on amine scaffolds allows for systematic tuning of their steric and electronic properties to optimize catalyst performance for specific substrates and reactions. researchgate.net
Advanced Analytical Techniques for Characterization and Analysis
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of N-allyl-N-isopropylamine. By probing the interactions of the molecule with electromagnetic radiation, these methods provide fundamental information about its atomic connectivity and spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive information on the number and type of protons and carbons, respectively.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the allyl, isopropyl, and amine protons. The vinyl protons (=CH- and =CH₂) of the allyl group would appear in the downfield region (typically δ 5.0-6.0 ppm), while the allylic methylene (B1212753) protons (-CH₂-) would be found further upfield. researchgate.net The isopropyl group would exhibit a methine septet (-CH) and a doublet for the two equivalent methyl groups (-CH₃). The N-H proton signal can vary in chemical shift and may be broad, depending on the solvent and concentration. uwimona.edu.jm
¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for the sp² carbons of the allyl group's double bond and the sp³ carbons of the allyl methylene and isopropyl groups. chemicalbook.com
Advanced Techniques (Residual Dipolar Couplings - RDC): While conventional NMR using Nuclear Overhauser Effect (NOE) constraints provides information on through-space distances, it can be insufficient for accurately defining the conformation of flexible molecules. Residual Dipolar Couplings (RDCs) offer a powerful solution by providing long-range structural and orientational information. nih.gov By weakly aligning molecules in a dilute liquid crystal medium, RDCs can be measured to provide data on the orientation of specific internuclear vectors (e.g., C-H bonds) relative to the magnetic field. For a flexible molecule like this compound, RDC-enhanced NMR studies would be crucial for validating and refining its three-dimensional structure in solution, offering a more precise picture of its conformational preferences than what can be achieved with standard NMR methods alone. nih.gov
Predicted ¹H NMR Chemical Shifts for this compound This table is predictive, based on typical chemical shift ranges for the functional groups present. researchgate.netuwimona.edu.jm
| Proton Type | Functional Group | Predicted Chemical Shift (δ ppm) | Multiplicity |
| Vinyl | -CH=CH₂ | 5.7 - 5.9 | Multiplet |
| Vinyl | -CH=CH₂ | 5.0 - 5.2 | Multiplet |
| Allylic | -N-CH₂-CH= | 3.0 - 3.2 | Doublet |
| Isopropyl Methine | -CH(CH₃)₂ | 2.8 - 3.0 | Septet |
| Isopropyl Methyl | -CH(CH₃)₂ | 1.0 - 1.2 | Doublet |
| Amine | N-H | 1.0 - 5.0 (variable) | Singlet (broad) |
This compound is a flexible molecule with multiple axes of rotation, leading to a complex conformational landscape. High-resolution rotational spectroscopy, typically conducted in the gas phase using techniques like Fourier transform microwave (FTMW) spectroscopy, is an exceptionally powerful tool for investigating this landscape. ualberta.ca It allows for the precise determination of rotational constants, from which detailed molecular structures of individual conformers can be derived.
Research on the closely related analogue, N-allylmethylamine (AMA), demonstrates the utility of this approach. umanitoba.caumanitoba.ca A study combining FTMW spectroscopy with quantum chemical calculations identified four stable conformers of AMA coexisting in the gas phase. umanitoba.ca The analysis of the rotational spectra provided precise rotational constants and nitrogen nuclear quadrupole coupling constants for each observed species. This level of detail allows for the unambiguous identification of conformers based on the specific arrangement of the allyl and methylamine (B109427) groups. umanitoba.ca
For this compound, a similar study would be expected to reveal a rich collection of conformers arising from rotations around the C-N and C-C single bonds. Rotational spectroscopy would be able to:
Identify the specific geometries of the most stable conformers present in the isolated, collision-free environment of a supersonic jet.
Determine their relative energies with high accuracy.
Characterize the subtle non-covalent interactions, such as intramolecular hydrogen bonding or steric hindrance, that govern the conformational preferences. umanitoba.ca
Rotational and Quadrupole Coupling Constants for Conformers of Analogue N-allylmethylamine umanitoba.ca This data for a similar molecule illustrates the precision of rotational spectroscopy in distinguishing conformers.
| Conformer | A / MHz | B / MHz | C / MHz | χaa / MHz | χbb / MHz |
| I | 4998.4143(1) | 2247.9252(1) | 1851.6882(1) | -1.770(1) | -0.369(2) |
| II | 6393.3087(2) | 1845.2132(1) | 1600.4137(1) | 1.638(2) | -2.766(3) |
| III | 4252.091(2) | 2217.300(2) | 1792.001(2) | 0.94(1) | -2.17(2) |
| V | 4510.966(2) | 2021.493(2) | 1709.281(2) | -2.01(2) | -0.19(3) |
Vibrational spectroscopy probes the characteristic vibrations of molecular bonds and functional groups. Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information for the structural analysis of this compound.
FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation is measured. The spectrum of this compound would be expected to show strong characteristic absorption bands. Key bands would include the N-H stretching vibration, C-H stretching vibrations for both sp² (alkene) and sp³ (alkane) carbons, the C=C stretching of the allyl group, and various bending vibrations (scissoring, rocking) that form a unique fingerprint region for the molecule. mdpi.com
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretch of the allyl group would likely produce a strong Raman signal. The information is complementary to FT-IR; for instance, vibrations that are weak in IR may be strong in Raman, and vice versa. mdpi.com
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique that can detect trace amounts of an analyte. nih.gov It relies on the massive enhancement of the Raman signal when a molecule is adsorbed onto or very near a nanostructured metal surface (typically silver or gold). rsc.org For this compound, SERS could be used for trace detection. The resulting spectrum can differ from the conventional Raman spectrum, as the enhancement effect depends on the molecule's orientation and interaction with the metal surface, potentially providing information about the adsorption mechanism. mdpi.com
Chromatographic and Mass Spectrometric Techniques for Separation and Identification
Chromatographic methods are essential for separating this compound from reaction mixtures or impurities, while mass spectrometry provides information on its mass and elemental composition.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, purification, and quantification of compounds in a mixture. For this compound, a reverse-phase HPLC method would typically be employed.
In this setup, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The separation is based on the differential partitioning of the analyte between the two phases. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak with a stable retention time. e-nps.or.kr
For quantitative analysis, a detector such as a Diode-Array Detector (DAD) or, for higher sensitivity and when the analyte lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer could be used. e-nps.or.kr The method would be validated for key analytical parameters: e-nps.or.kr
Linearity: Ensuring the detector response is proportional to the analyte concentration over a specific range.
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable precision and accuracy.
Precision and Accuracy: Assessing the closeness of repeated measurements (intra-day and inter-day) and the agreement with a true value.
Furthermore, given the potential for chirality if the nitrogen atom were part of a rigid, asymmetric system, chiral HPLC could be employed to separate enantiomers. theses.cz
Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions. While standard MS provides nominal mass (to the nearest integer), High-Resolution Mass Spectrometry (HR-MS)—using analyzers like Time-of-Flight (TOF) or Orbitrap—measures m/z to several decimal places. bioanalysis-zone.comspectroscopyonline.com This capability allows for the determination of a compound's exact mass.
The primary advantage of HR-MS is its ability to determine the elemental composition of a molecule. youtube.com Different elemental formulas that have the same nominal mass will have slightly different exact masses due to the mass defect of their constituent atoms. spectroscopyonline.com
For this compound:
Elemental Formula: C₇H₁₅N
Nominal Mass: (7 * 12) + (15 * 1) + (1 * 14) = 113 u
Calculated Exact Mass (Monoisotopic): (7 * 12.000000) + (15 * 1.007825) + (1 * 14.003074) = 113.120449 u
If an unknown sample is analyzed by HR-MS and an ion is detected at m/z 113.1204 (in positive ion mode, this would be the protonated molecule [M+H]⁺ at 114.1282), this experimental value can be compared against a database of calculated exact masses. The extremely close match would provide high confidence in the elemental formula C₇H₁₅N, effectively ruling out other possibilities like C₆H₁₁O₂ (exact mass 113.07593) which has the same nominal mass. bioanalysis-zone.comyoutube.com This makes HR-MS a powerful and definitive tool for chemical formula confirmation.
Specialized Sample Preparation Methodologies for Research Applications
Effective sample preparation is a critical prerequisite for reliable and accurate analysis of this compound, especially when dealing with low concentrations or complex sample matrices. The primary goals of sample preparation are to extract the analyte from the sample, remove interfering substances, and concentrate the analyte to a level suitable for detection. researchgate.net
Solid-Phase Extraction (SPE):
Solid-phase extraction (SPE) is a widely adopted and highly effective technique for the cleanup and concentration of amines from aqueous samples like environmental water or biological fluids. nih.govresearchgate.net This technique relies on the partitioning of the analyte between a liquid sample and a solid sorbent material packed in a cartridge or disk.
For secondary amines like this compound, which possess moderate polarity, reversed-phase sorbents such as octadecyl-bonded silica (B1680970) (C18) are commonly used. researchgate.netnih.gov The general procedure involves the following steps:
Conditioning: The sorbent is conditioned with an organic solvent (e.g., methanol) followed by water to activate the stationary phase.
Loading: The sample (often with pH adjusted to ensure the amine is in a neutral form to enhance retention) is passed through the sorbent bed, where the analyte is retained.
Washing: The sorbent is washed with a weak solvent to remove hydrophilic impurities and interferences while the analyte remains bound.
Elution: The retained this compound is eluted from the sorbent using a small volume of a strong organic solvent (e.g., acetonitrile or methanol, sometimes with an acid or base modifier). researchgate.net
This process not only cleans the sample but can also concentrate the analyte significantly, thereby improving detection limits. Studies on alkylamines in water samples have demonstrated the successful application of SPE with C18 sorbents for sample preparation prior to chromatographic analysis. nih.govh-brs.de
Derivatization:
In some research applications, chemical derivatization is employed as a sample preparation step to enhance the analytical performance of this compound. ddtjournal.com Derivatization involves reacting the analyte with a reagent to form a new compound (a derivative) with more favorable properties for analysis. The benefits include:
Improved Chromatographic Behavior: Derivatization can reduce the polarity of the amine, leading to better peak shapes and retention on reversed-phase columns.
Enhanced Ionization Efficiency: The derivatizing agent can introduce a readily ionizable group, significantly increasing the signal intensity in the mass spectrometer. ddtjournal.com
For example, reagents like naphthylisothiocyanate (NIT) have been used to derivatize primary and secondary amines for LC-MS/MS analysis. researchgate.net The NIT derivatives are then extracted and analyzed, providing high sensitivity. Another approach involves derivatization with trifluoroacetic anhydride (B1165640) (TFAA) prior to GC-MS analysis, a technique that could be adapted for LC-MS. nih.gov
Research Findings:
The selection of a sample preparation method depends heavily on the matrix and the analytical objectives. For analyzing trace levels of alkylamines in boiler water from power plants, researchers used SPE with C18 cartridges followed by derivatization with TFAA and GC-MS analysis. nih.gov In another study focused on identifying volatile amines from air samples, sampling was performed on a solid sorbent impregnated with a derivatizing agent (NIT), combining sample collection and derivatization into a single step. researchgate.net
The table below summarizes common sample preparation techniques applicable to this compound.
Table 2: Overview of Sample Preparation Techniques for this compound
| Technique | Principle | Typical Application | Key Parameters / Reagents |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and a liquid sample. | Extraction and concentration from aqueous matrices (e.g., water, urine). | Sorbent: C18, Polymeric; Elution Solvent: Acetonitrile, Methanol. |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. | Extraction from aqueous samples into an organic solvent. | Extraction Solvent: Dichloromethane, Methyl-tert-butyl ether (MTBE). |
| Chemical Derivatization | Covalent reaction to form a derivative with improved analytical properties. | Enhancing detection sensitivity and chromatographic performance. | Reagents: Naphthylisothiocyanate (NIT), Dansyl Chloride, Trifluoroacetic anhydride (TFAA). |
| Dispersive SPE (dSPE) | Sorbent is dispersed in the sample extract for cleanup. | "QuEChERS-style" cleanup of extracts from complex solid samples. | Sorbents: Primary Secondary Amine (PSA), C18, MgSO₄. |
Environmental Fate and Degradation Studies
Abiotic Transformation Pathways in Environmental Compartments
Abiotic transformations are chemical and physical processes that occur without the involvement of living organisms. For N-allyl-N-isopropylamine, these pathways primarily include reactions with water (hydrolysis) and degradation by light (photolysis), as well as interactions with other chemicals and materials in the environment.
While specific studies on the hydrolytic and photolytic degradation of this compound are not extensively documented in publicly available literature, general principles of amine chemistry provide a framework for understanding its likely behavior.
Hydrolytic Stability: The hydrolysis of amines is generally not a significant degradation pathway under typical environmental pH conditions. The carbon-nitrogen bond in this compound is relatively stable and not readily cleaved by water. However, the presence of specific functional groups or extreme pH conditions could potentially influence its stability. For instance, the hydrolysis of allyl isothiocyanate, a related compound, requires refluxing with hydrochloric acid for an extended period to yield allylamine (B125299), indicating the general resistance of the allyl group to hydrolysis under less extreme conditions. orgsyn.org
Photolytic Degradation: Amines can undergo photolytic degradation, particularly in the presence of photosensitizers. csic.es The allyl group in this compound contains a double bond, which can be susceptible to photochemical reactions. acs.org The absorption of ultraviolet (UV) radiation can lead to the formation of excited states and reactive oxygen species, which can then degrade the amine. csic.es The degradation of some amines is influenced by the presence of other substances that act as photocatalysts. csic.es For instance, the phototransformation of related compounds can involve hydroxylation or the loss of N-alkyl substituents. csic.es
Table 1: General Abiotic Degradation Pathways for Amines
| Degradation Pathway | Description | Potential Relevance to this compound |
| Hydrolysis | Reaction with water leading to the cleavage of chemical bonds. | Generally considered a slow or insignificant pathway for simple amines under normal environmental conditions. orgsyn.org |
| Direct Photolysis | Degradation by direct absorption of sunlight. | The allyl group may confer some susceptibility to direct photolysis. |
| Indirect Photolysis | Degradation initiated by reaction with photochemically generated species (e.g., hydroxyl radicals). | Likely a significant pathway in sunlit surface waters and the atmosphere. csic.es |
This table provides a generalized overview. Specific rates for this compound require experimental data.
This compound, as a secondary amine, can participate in various chemical reactions in the environment. These reactions can alter its structure and properties, affecting its fate and transport.
Reactions with Oxidants: Amines are susceptible to oxidation. In the atmosphere, reactions with hydroxyl radicals (•OH) during the day and nitrate (B79036) radicals (NO3•) at night are expected to be major degradation pathways. copernicus.org The oxidation of isopropylamine (B41738) with potassium permanganate (B83412) (KMnO4) results in the formation of a ketimine, which can then be hydrolyzed to acetone. doubtnut.com
Interactions with Soil and Sediment: The fate of amines in soil and sediment is influenced by sorption to organic matter and clay minerals. The amine functional group can be protonated, leading to electrostatic interactions with negatively charged soil components. The extent of this interaction is dependent on the soil's physicochemical properties. mdpi.com The presence of metals in the soil can also influence the behavior of amines. scholaris.ca
Formation of Secondary Pollutants: A significant concern with the environmental release of amines is their potential to form more harmful secondary pollutants. For example, secondary amines can react with nitrogen oxides (NOx) in the atmosphere or with nitrite (B80452) in water and soil to form nitrosamines, a class of compounds known for their carcinogenic properties. nilu.noieaghg.org
Biotic Degradation Mechanisms
The breakdown of chemical compounds by living organisms, primarily microorganisms, is a crucial process in determining their environmental persistence.
Microorganisms have evolved diverse enzymatic pathways to utilize amines as sources of carbon and nitrogen. Secondary amines, such as this compound, can be degraded through several microbial processes.
Amine Dehydrogenases and Oxidases: Many bacteria possess enzymes like amine dehydrogenases and amine oxidases that can initiate the degradation of amines. microbiologyresearch.orgagriscigroup.us For example, dimethylamine (B145610) dehydrogenase from Hyphomicrobium X specifically oxidizes secondary amines, converting them into a primary amine and an aldehyde. microbiologyresearch.org This suggests that a similar enzymatic pathway could potentially degrade this compound.
Cometabolism: In some cases, the degradation of a compound occurs in the presence of another primary substrate that supports the growth of the microorganisms. This process, known as cometabolism, has been observed in the biodegradation of nitrosamines, which can be reduced to their corresponding secondary amines and then further degraded. researchgate.net
Anaerobic Degradation: Under anaerobic conditions, such as in some sediments and wastewater treatment systems, amines can also be biodegraded. researchgate.net For instance, some secondary amines have been shown to be highly biodegradable under anaerobic conditions. researchgate.net
Table 2: Examples of Microorganisms Involved in Amine Degradation
| Microorganism/Enzyme Class | Amine(s) Degraded | Degradation Pathway | Reference |
| Hyphomicrobium X | Dimethylamine, other secondary amines | Oxidation via dimethylamine dehydrogenase | microbiologyresearch.org |
| Mixed Methanogenic Culture | N-nitrosodimethylamine, N-nitrosomethylethylamine | Cometabolic reduction and subsequent degradation | researchgate.net |
| Amine Oxidase-Producing Microorganisms | Histamine, tyramine, other biogenic amines | Oxidative deamination | agriscigroup.us |
| Pseudomonas aminovorans | Secondary amines | Oxidation via a mixed-function oxidase system | microbiologyresearch.org |
This table provides examples and is not an exhaustive list.
The efficiency of microbial degradation is highly dependent on various environmental factors.
Influence of Environmental Conditions: Factors such as pH, temperature, oxygen availability, and the presence of other nutrients can significantly impact microbial activity and, consequently, the rate of amine biodegradation. agriscigroup.us For example, the optimal pH for some amine oxidases is above 7.0. agriscigroup.us
Influence of Metal Speciation: The presence of heavy metals in the environment can have a profound effect on the biodegradation of organic compounds. The toxicity of metals to microorganisms is often related to the concentration of the bioavailable metal ion rather than the total metal concentration. mdpi.com Metal ions can inhibit the enzymes involved in biodegradation. mdpi.comresearchgate.net Conversely, some amines can form stable complexes with metal ions, a process known as chelation. scholaris.caoup.com This can affect the bioavailability of both the amine and the metal, potentially influencing the degradation process. The specific form, or speciation, of the metal-amine complex is crucial in determining its behavior and biodegradability. oup.com
Environmental Modeling and Assessment Methodologies
To predict the environmental fate and potential impact of chemicals like this compound, various modeling and assessment tools are employed.
Atmospheric Dispersion and Chemistry Models: Models such as the Weather Research and Forecasting–European Monitoring and Evaluation Programme (WRF-EMEP) system are used to simulate the atmospheric transport, chemical transformation, and deposition of amines and their degradation products. copernicus.org These models are crucial for estimating the concentrations of these compounds in the air and their subsequent deposition into terrestrial and aquatic ecosystems. copernicus.org
Multimedia Fugacity Models: Fugacity models are used to predict the partitioning and fate of chemicals in different environmental compartments, including air, water, soil, and biota. copernicus.org These models can help to estimate the concentrations of amine degradation products, such as nitrosamines, in environmental media like lake water. copernicus.org
Prediction of Degradation Products and Pathways
One likely initial step in the degradation of this compound is the dealkylation of the amine. This process can occur through the microbial cleavage of either the allyl or the isopropyl group from the nitrogen atom. For instance, studies on the biotransformation of the herbicide safener dichlormid (B166021) have shown that dealkylation to N-allyl-2,2-dichloroacetamide is a key degradation step. uiowa.edu This suggests that the allyl group in this compound could be cleaved to form isopropylamine and acrolein. Acrolein is a known toxic compound and would likely undergo further rapid degradation in the environment.
Alternatively, the isopropyl group could be removed, leading to the formation of allylamine. Allylamine itself is known to be cytotoxic to vascular smooth muscle cells and would be subject to further degradation. nih.gov The degradation of allylamine can proceed through the oxidation of the amine group or the double bond of the allyl group.
Another potential degradation pathway involves the oxidation of the nitrogen atom, which could lead to the formation of corresponding N-oxides or other oxidized nitrogenous species. These transformation products are often more water-soluble and may be more amenable to further biodegradation.
The complete mineralization of this compound would ultimately result in the formation of carbon dioxide, water, and inorganic nitrogen compounds. The rate and extent of this degradation will be highly dependent on environmental conditions such as the presence of adapted microbial populations, temperature, pH, and oxygen availability.
It is important to note that in the absence of direct experimental data for this compound, these predicted pathways are based on the known environmental fate of similar chemical structures. The actual degradation products and the dominant pathways in a specific environment would need to be confirmed through dedicated experimental studies.
Methodologies for Environmental Fate Testing and Data Generation
The assessment of the environmental fate of chemicals like this compound relies on a combination of standardized testing protocols and predictive modeling. These methodologies are designed to evaluate the persistence, mobility, and transformation of substances in various environmental compartments.
Biodegradability Testing
A crucial aspect of environmental fate testing is determining the biodegradability of a compound. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are widely used. For instance, the OECD 306 guideline, "Biodegradability in Seawater," is specifically designed to assess the degradation of chemicals in the marine environment. researchgate.net These tests typically involve incubating the test substance with a microbial inoculum from a relevant environmental source (e.g., activated sludge, seawater) and measuring the depletion of the compound or the production of carbon dioxide over a set period.
Studies on other amines have demonstrated a wide range of biodegradability. For example, some amines show little to no degradation in standard tests, while others are readily biodegradable. researchgate.netnih.gov The rate of degradation can also vary significantly between freshwater and seawater environments. researchgate.net
Ecotoxicity Testing
In addition to biodegradability, ecotoxicity tests are performed to determine the potential harmful effects of the chemical on aquatic organisms. Standardized tests are used to establish the half-maximal effective concentration (EC50), which is the concentration of a substance that causes a 50% effect on a test population under specific conditions. rsc.org These tests are conducted on various organisms representing different trophic levels, such as bacteria, algae (e.g., Skeletonema costatum), and invertebrates (e.g., Daphnia magna). researchgate.netrsc.org
Predictive Models
Computational models are increasingly used to estimate the environmental fate and toxicity of chemicals, especially when experimental data is limited. Models like the Ecological Structure Activity Relationships (ECOSAR) predictive model can estimate the aquatic toxicity of a compound based on its chemical structure and physical-chemical properties, such as the octanol/water partition coefficient (Kow). researchgate.netrsc.org Similarly, models like BIOWIN, part of the EPI Suite™ developed by the U.S. Environmental Protection Agency, use a group-contribution approach to predict the probability of a chemical's aerobic biodegradation. researchgate.net
Analytical Methods for Data Generation
Accurate data generation relies on sensitive and specific analytical methods to measure the concentration of the parent compound and its degradation products in environmental matrices. Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are commonly employed for the analysis of amines and their transformation products in water samples. forcetechnology.com For volatile compounds, Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) allows for real-time measurement of amines and their degradation products in the gas phase. forcetechnology.com Proper sampling techniques, such as using impingers with an appropriate absorption solution, are critical to ensure accurate measurements, especially for volatile and "sticky" compounds like amines. forcetechnology.com
The table below summarizes the key methodologies used in environmental fate testing:
| Methodology | Purpose | Examples/Key Features | References |
| Biodegradability Testing | To determine the extent and rate of microbial degradation. | OECD 306 (Biodegradability in Seawater), Measurement of CO2 evolution or O2 consumption. | researchgate.net |
| Ecotoxicity Testing | To assess the potential harm to aquatic organisms. | Determination of EC50 values for bacteria, algae, and invertebrates. | rsc.org |
| Predictive Modeling | To estimate environmental fate and toxicity based on chemical structure. | ECOSAR for toxicity prediction, BIOWIN for biodegradability prediction. | researchgate.netrsc.org |
| Analytical Techniques | To quantify the chemical and its degradation products. | LC-MS/MS for water samples, PTR-ToF-MS for air samples. | forcetechnology.com |
Q & A
Q. Table 1: Key Analytical Parameters
| Technique | Target Signal | Impurity Detection Limit |
|---|---|---|
| GC-MS | m/z 114 (M⁺) | 0.1% (v/v) |
| NMR | δ 5.6–5.8 ppm | 2–5 mol% |
| FTIR | 1640 cm⁻¹ | 5–10 mol% |
Advanced: How can this compound be integrated into catalytic systems for cross-coupling reactions?
Answer:
this compound’s allyl group can act as a ligand in Pd-based catalysts. For example, (NHC)Pd(allyl)Cl complexes (NHC = N-heterocyclic carbene) enable room-temperature Suzuki-Miyaura couplings of aryl chlorides. Key design considerations:
- Ligand Substitution: Terminal allyl modifications (e.g., Ph or gem-Me₂ groups) lower activation energy, enhancing catalytic turnover .
- Catalyst Loading: As low as 50 ppm Pd achieves >90% yield in Suzuki reactions. Optimize solvent (toluene or THF) and base (Cs₂CO₃) for electron-deficient substrates .
- Substrate Scope: Test hindered biaryls (tri-ortho-substituted) to evaluate steric tolerance. Monitor decomposition via in situ ³¹P NMR if phosphine ligands are used .
Advanced: How should researchers address contradictions in experimental yields during scale-up synthesis?
Answer:
Yield discrepancies often arise from kinetic vs. thermodynamic control or solvent polarity effects. Methodological steps:
Mechanistic Profiling: Conduct kinetic studies (e.g., variable-time quenching) to identify rate-limiting steps. Compare small-scale (5 mmol) vs. pilot-scale (1 mol) reactions .
Byproduct Analysis: Use LC-MS or GC×GC-TOF to detect trace impurities (e.g., N-nitrosamines from amine nitrosation) .
Solvent Optimization: Replace high-boiling solvents (DMF) with alternatives (MeCN or EtOAc) to reduce side reactions during distillation .
Advanced: What are the risks of N-nitrosamine formation in this compound synthesis, and how can they be mitigated?
Answer:
Secondary amines like this compound are prone to nitrosation in the presence of nitrites or NOx. Mitigation strategies:
- Raw Material Screening: Use supplier questionnaires to audit nitrosating agents (e.g., NaNO₂) in reagents or water .
- Process Controls: Add ascorbic acid (1–5 wt%) to scavenge nitrites. Avoid chlorinated solvents (e.g., CH₂Cl₂) that may generate Cl⁻-NOx intermediates .
- Analytical Monitoring: Employ GC-NPD (Nitrogen Phosphorus Detector) with a Restek Rxi-5Sil MS column (LOD: 0.01 ppm for N-nitrosamines) .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and fume hoods to prevent inhalation or dermal contact .
- Spill Management: Neutralize spills with 5% acetic acid, then absorb with vermiculite. Avoid aqueous rinses to prevent solvent spreading .
- Storage: Store under N₂ at 2–8°C in amber glass to prevent oxidation. Regularly check for pressure buildup in sealed containers .
Advanced: How does the steric and electronic profile of this compound influence its reactivity in organometallic chemistry?
Answer:
- Steric Effects: The isopropyl group creates a bulky environment, favoring η³-allyl coordination in Pd complexes. This stabilizes transition states in oxidative addition steps .
- Electronic Effects: The allyl moiety’s electron-rich π-system facilitates ligand-to-metal charge transfer, enhancing catalytic activity in Buchwald-Hartwig aminations. Compare Hammett σ values for substituted allyl ligands to predict electronic tuning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
